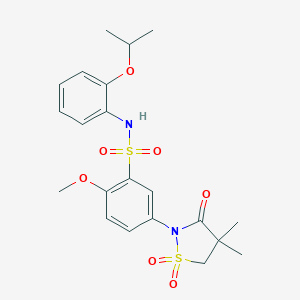
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. DIDS is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
作用機序
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to affect the activity of other ion channels, such as potassium channels, and to modulate the activity of transporters that regulate intracellular pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide are diverse and depend on the specific system being studied. In general, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to decrease chloride conductance, increase intracellular pH, and affect the activity of other ion channels and transporters. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been used to study the role of chloride channels in the regulation of neuronal excitability, the function of the immune system, and the transport of anions across epithelial membranes.
実験室実験の利点と制限
One advantage of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its potency as a chloride channel inhibitor. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been shown to be more effective than other commonly used chloride channel inhibitors, such as 9-anthroic acid and niflumic acid. However, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, and its use can be complicated by the need to control for changes in intracellular pH.
将来の方向性
There are many possible future directions for research on 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the study of the role of chloride channels in specific biological systems, such as the immune system or the nervous system. Finally, the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in drug discovery and development is an area of ongoing research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
合成法
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 4,4-dimethyl-1,3-dioxo-2-thioxoimidazolidine with 2-isopropoxyaniline and 2-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction yields 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide as a white solid with a melting point of 250-252°C.
科学的研究の応用
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research to study the function of chloride channels in various biological systems. It has been shown to inhibit the activity of both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the role of these channels in cellular physiology. 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has also been used to study the transport of anions across cell membranes, as well as the regulation of intracellular pH.
特性
製品名 |
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C21H26N2O7S2 |
分子量 |
482.6 g/mol |
IUPAC名 |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O7S2/c1-14(2)30-17-9-7-6-8-16(17)22-32(27,28)19-12-15(10-11-18(19)29-5)23-20(24)21(3,4)13-31(23,25)26/h6-12,14,22H,13H2,1-5H3 |
InChIキー |
FFCXTWWOKIEACT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
正規SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)butanamide](/img/structure/B253697.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B253701.png)

![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
![Ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B253711.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253713.png)
![Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B253714.png)

![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B253716.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![(5E)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B253725.png)